N-[(3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)carbonyl]glycine N-[(3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)carbonyl]glycine
Brand Name: Vulcanchem
CAS No.: 891466-42-5
VCID: VC0461488
InChI: InChI=1S/C13H15N3O3S/c1-3-8-6(2)4-7-10(14)11(20-13(7)16-8)12(19)15-5-9(17)18/h4H,3,5,14H2,1-2H3,(H,15,19)(H,17,18)
SMILES: CCC1=NC2=C(C=C1C)C(=C(S2)C(=O)NCC(=O)O)N
Molecular Formula: C13H15N3O3S
Molecular Weight: 293.34g/mol

N-[(3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)carbonyl]glycine

CAS No.: 891466-42-5

Main Products

VCID: VC0461488

Molecular Formula: C13H15N3O3S

Molecular Weight: 293.34g/mol

N-[(3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)carbonyl]glycine - 891466-42-5

CAS No. 891466-42-5
Product Name N-[(3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)carbonyl]glycine
Molecular Formula C13H15N3O3S
Molecular Weight 293.34g/mol
IUPAC Name 2-[(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonyl)amino]acetic acid
Standard InChI InChI=1S/C13H15N3O3S/c1-3-8-6(2)4-7-10(14)11(20-13(7)16-8)12(19)15-5-9(17)18/h4H,3,5,14H2,1-2H3,(H,15,19)(H,17,18)
Standard InChIKey AIRWSJJLFGIKFP-UHFFFAOYSA-N
SMILES CCC1=NC2=C(C=C1C)C(=C(S2)C(=O)NCC(=O)O)N
Canonical SMILES CCC1=NC2=C(C=C1C)C(=C(S2)C(=O)NCC(=O)O)N
PubChem Compound 4870385
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator